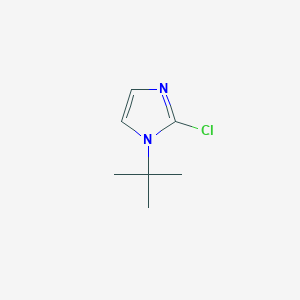

1-Tert-butyl-2-chloro-1H-imidazole

Description

BenchChem offers high-quality 1-Tert-butyl-2-chloro-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Tert-butyl-2-chloro-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-tert-butyl-2-chloroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2/c1-7(2,3)10-5-4-9-6(10)8/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGALHYIWAIAMJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=CN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60653273 | |

| Record name | 1-tert-Butyl-2-chloro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053655-54-1 | |

| Record name | 1-tert-Butyl-2-chloro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-tert-butyl-2-chloro-1H-imidazole chemical properties

This is an in-depth technical guide on the chemical properties, synthesis, and reactivity of 1-tert-butyl-2-chloro-1H-imidazole .

Core Scaffold Analysis & Synthetic Utility

Executive Summary

1-tert-butyl-2-chloro-1H-imidazole (CAS: 1053655-54-1) represents a specialized "privileged scaffold" in heterocyclic chemistry. Unlike simple alkyl imidazoles, this molecule combines high steric demand (N1-tert-butyl) with a versatile reactive handle (C2-chloro).

Its utility lies in its divergent reactivity :

-

Orthogonal Functionalization: The C2-chloro group blocks the most acidic site, directing lithiation exclusively to the C5 position.

-

Nucleophilic Substitution (SNAr): The C2-Cl bond is activated for displacement, though modulated by the steric bulk of the tert-butyl group.

-

Ligand Design: It serves as a precursor for sterically encumbered N-heterocyclic carbenes (NHCs) and phosphine ligands used in transition metal catalysis.

Structural & Electronic Properties[1]

Steric & Electronic Environment

The tert-butyl group at N1 exerts a profound "umbrella effect," shielding the N1 nitrogen and sterically crowding the C2 and C5 positions.

-

Electronic Effect: The tert-butyl group is electron-donating (+I), increasing the electron density of the imidazole ring compared to N-methyl analogs. However, the C2-chloro substituent is electron-withdrawing (-I), creating a dipole and activating the ring for nucleophilic attack at C2.

-

Conformation: The bulky tert-butyl group locks the conformation, preventing rotation common in N-benzyl or N-alkyl analogs.

Physical Properties (Estimated)

| Property | Value / Description |

| Molecular Formula | C₇H₁₁ClN₂ |

| Molecular Weight | 158.63 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |

| pKa (Conjugate Acid) | ~4.0–5.0 (Lower than imidazole due to Cl EWG) |

Synthesis Protocol

The most robust route to 1-tert-butyl-2-chloro-1H-imidazole utilizes directed lithiation of the commercially available 1-tert-butylimidazole.

Route: C2-Lithiation / Chlorination Sequence

Mechanism: The N1 substituent directs deprotonation to the C2 position (the most acidic proton between the two nitrogens).

Step-by-Step Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvent: Add 1-tert-butylimidazole (10.0 mmol) and anhydrous THF (50 mL).

-

Lithiation: Cool the solution to -78 °C (dry ice/acetone bath).

-

Reagent Addition: Dropwise add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) over 15 minutes.

-

Observation: The solution may turn yellow/orange, indicating formation of the 2-lithio species.

-

-

Incubation: Stir at -78 °C for 45–60 minutes to ensure complete deprotonation.

-

Quench: Add a solution of Hexachloroethane (

, 1.1 equiv) or N-Chlorosuccinimide (NCS) in THF dropwise. -

Workup: Allow to warm to room temperature. Quench with saturated

. Extract with EtOAc, wash with brine, dry over

Critical Note:

Reactivity Profile & Divergent Pathways

The core value of this molecule is its ability to react selectively at C5 (via lithiation) or C2 (via displacement).

Pathway A: C5-Selective Lithiation (The "Blocking Group" Strategy)

Unlike 1-tert-butylimidazole (which lithiates at C2), 1-tert-butyl-2-chloroimidazole lithiates at C5 . The Chlorine atom acts as a blocking group and an activating group (via inductive acidification of H-5).

-

Reagent: n-BuLi or LDA at -78 °C.

-

Outcome: Formation of 1-tert-butyl-2-chloro-5-lithioimidazole .

-

Application: Trapping with electrophiles (aldehydes, alkyl halides, borates) to build trisubstituted imidazoles.

Pathway B: Nucleophilic Aromatic Substitution (SNAr)

The C2 position is electron-deficient due to the electronegative nitrogens and the chlorine.

-

Nucleophiles: Alkoxides (

), Thiolates ( -

Constraint: The tert-butyl group provides significant steric hindrance. SNAr reactions often require elevated temperatures (reflux) or polar aprotic solvents (DMF, DMSO) compared to N-methyl analogs.

Pathway C: Metal-Halogen Exchange (Lithium-Chlorine Exchange)

-

Warning: Chlorine-Lithium exchange is generally slow with n-BuLi compared to Bromine or Iodine.

-

Result: Treatment with n-BuLi usually results in C5-deprotonation (Pathway A) rather than Li-Cl exchange. To achieve Li-Cl exchange, one typically requires tert-BuLi (2 equiv) or radical conditions, but this is rarely the preferred route for this specific scaffold.

Visualizing the Reactivity Logic

The following diagram illustrates the divergent synthesis and reactivity pathways.

Figure 1: Synthesis and divergent reactivity pathways of 1-tert-butyl-2-chloro-1H-imidazole. Note the switch from C2-lithiation (starting material) to C5-lithiation (product).

Experimental Data Summary

| Reaction Type | Reagent | Conditions | Major Product | Mechanism |

| Synthesis | n-BuLi / | THF, -78°C | 2-Chloro -1-t-Bu-imidazole | SEAr (via Lithiation) |

| C5-Funct. | n-BuLi / DMF | THF, -78°C | 2-Chloro-1-t-Bu-imidazole-5-carbaldehyde | Directed Lithiation |

| SNAr | NaOMe | MeOH, Reflux | 2-Methoxy -1-t-Bu-imidazole | Nucleophilic Subst. |

| Exchange | t-BuLi (2 eq) | Pentane, -78°C | 2-Lithio -1-t-Bu-imidazole | Li-Hal Exchange (Minor/Difficult) |

Safety & Handling

-

Organolithiums: n-Butyllithium is pyrophoric. All reactions must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.

-

Chlorinated Imidazoles: Generally stable, but can hydrolyze under strongly acidic conditions at high temperatures.

-

Skin/Eye Contact: Like most alkyl-imidazoles, assume irritant properties. Wear standard PPE (gloves, goggles, lab coat).

References

-

Synthesis via Lithiation

-

General Reactivity of 2-Haloimidazoles

- Title: Imidazole and Benzimidazole Synthesis (Organic Chemistry Portal).

- Source: Organic Chemistry Portal.

-

URL:[Link]

- Relevance: Provides context on the stability and reactivity p

-

Lithium-Halogen Exchange vs.

Sources

Technical Guide: 1-tert-butyl-2-chloro-1H-imidazole

[1]

Executive Summary & Identity

1-tert-butyl-2-chloro-1H-imidazole (CAS 1053655-54-1 ) is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical intermediates and agrochemicals.[1] Distinguished by the bulky tert-butyl group at the N1 position, this compound exhibits enhanced lipophilicity and steric protection compared to its un-alkylated counterparts. Its C2-chloro substituent serves as a versatile electrophilic handle for transition-metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) and nucleophilic substitutions, making it critical for diversifying imidazole scaffolds in drug discovery.

Chemical Identity Table

| Property | Specification |

| CAS Registry Number | 1053655-54-1 |

| IUPAC Name | 2-Chloro-1-(1,1-dimethylethyl)-1H-imidazole |

| Molecular Formula | C₇H₁₁ClN₂ |

| Molecular Weight | 158.63 g/mol |

| Appearance | Pale-yellow to yellow-brown liquid |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; slightly soluble in water |

| Storage Conditions | Refrigerate (2–8°C); Inert atmosphere (Argon/Nitrogen) recommended |

| Key Hazards | Irritant (Skin/Eye), Respiratory Irritant |

Synthesis & Manufacturing Protocol

The synthesis of 1-tert-butyl-2-chloro-1H-imidazole relies on the regioselective C2-lithiation of the parent imidazole followed by electrophilic chlorination. This protocol requires strict anhydrous conditions due to the use of organolithium reagents.

Core Reaction Pathway

-

Precursor: 1-tert-butyl-1H-imidazole (CAS 45676-04-8).[2]

-

Metalation: Deprotonation at C2 using n-Butyllithium (n-BuLi).

-

Quench: Reaction of the 2-lithio intermediate with a chlorine source (Hexachloroethane).

Step-by-Step Laboratory Protocol

Note: All steps must be performed under a positive pressure of dry Argon or Nitrogen.

Reagents:

-

1-tert-butylimidazole (1.0 equiv)

-

n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

-

Hexachloroethane (

) (1.1 equiv) -

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Cool under argon flow.

-

Solvation: Charge the flask with 1-tert-butylimidazole and anhydrous THF (concentration ~0.2 M). Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation (Critical Step): Add n-BuLi dropwise over 20 minutes. Maintain internal temperature below -70°C. The bulky tert-butyl group prevents N-coordination, directing lithiation exclusively to the C2 position.

-

Checkpoint: Stir at -78°C for 45–60 minutes. The solution typically turns a yellow/orange hue, indicating formation of the 2-lithio species.

-

-

Chlorination: Dissolve Hexachloroethane in a minimal amount of anhydrous THF. Add this solution dropwise to the cold reaction mixture.

-

Workup: Allow the mixture to warm slowly to room temperature over 2 hours. Quench with saturated aqueous

. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over -

Purification: Purify the crude oil via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).

Figure 1: Synthesis pathway via directed ortho-metalation (DoM).

Reactivity & Mechanism

The chemical behavior of 1-tert-butyl-2-chloro-1H-imidazole is defined by the interplay between the electron-rich imidazole ring and the electron-withdrawing chlorine atom.

The "Protective" tert-Butyl Group

The tert-butyl group is not merely a spectator; it is a steric shield .

-

Regiocontrol: During synthesis, it blocks the N-lone pair, preventing complexation with lithium aggregates that could lead to ring opening or side reactions.

-

Stability: In medicinal chemistry applications, the bulky group can retard metabolic N-dealkylation, potentially improving the pharmacokinetic profile of the final drug candidate.

C2-Chlorine Versatility

The C-Cl bond at the 2-position is activated for nucleophilic aromatic substitution (

-

Suzuki-Miyaura Coupling: Reacts with aryl boronic acids (Pd catalyst) to form 2-aryl imidazoles.

-

Buchwald-Hartwig Amination: Couples with amines to generate 2-aminoimidazoles, a common motif in kinase inhibitors.

-

Lithium-Halogen Exchange: Treatment with t-BuLi can regenerate the 2-lithio species for reaction with different electrophiles (e.g., aldehydes, ketones).

Applications in Drug Development

This compound serves as a scaffold for "Fragment-Based Drug Design" (FBDD).

Pharmaceutical Utility Workflow

-

Kinase Inhibitors: The imidazole core mimics the purine ring of ATP, allowing it to bind in the ATP-binding pocket of kinases. The 2-chloro group allows for the attachment of "tail" groups that interact with the solvent-exposed regions of the enzyme.

-

GPCR Ligands: Used in the synthesis of antagonists for angiotensin II receptors (antihypertensives).

-

Antifungal Agents: Imidazole derivatives inhibit lanosterol 14α-demethylase; the tert-butyl analog offers a unique lipophilic profile that may alter membrane penetration.

Figure 2: Downstream utility in pharmaceutical and agrochemical synthesis.

Safety & Handling

Hazard Class: Irritant.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Protocol:

-

PPE: Chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and lab coat are mandatory.

-

Incompatibility: Strong oxidizing agents and strong acids.

-

Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water or sanitary sewer system.

References

1-tert-butyl-2-chloro-1H-imidazole molecular structure

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 1-tert-Butyl-2-chloro-1H-imidazole

Executive Summary

This technical guide provides a comprehensive analysis of 1-tert-butyl-2-chloro-1H-imidazole , a critical heterocyclic scaffold in modern drug discovery and agrochemical synthesis. Unlike simple imidazole derivatives, the presence of the bulky tert-butyl group at the N1 position combined with the electron-withdrawing chlorine at C2 creates a unique electronic and steric environment. This molecule serves as a high-value intermediate for generating trisubstituted imidazoles, N-heterocyclic carbene (NHC) precursors, and bioactive pharmacophores (e.g., angiotensin II receptor antagonists).

Molecular Architecture & Properties

The structural integrity of 1-tert-butyl-2-chloro-1H-imidazole is defined by the interplay between the steric demand of the alkyl group and the inductive effects of the halogen.

Structural Analysis

-

Steric Shielding (N1 Position): The tert-butyl group (

) acts as a massive steric shield. This prevents N-alkylation/quaternization at the N1 site and significantly influences the conformation of substituents at the C5 position due to peri-interactions. -

Electronic Modulation (C2 Position): The chlorine atom at C2 exerts a negative inductive effect (-I), lowering the pKa of the remaining ring protons (H4 and H5) compared to the non-chlorinated parent. However, the lone pairs on chlorine can also donate electron density (+M effect) into the

-system, though the inductive withdrawal typically dominates in reactivity profiles. -

Regiocontrol: The combination of N1-bulk and C2-blockade forces subsequent electrophilic aromatic substitutions (EAS) or lithiation-directed functionalizations to occur predominantly at the C4/C5 positions, with high regioselectivity.

Physicochemical Data

| Property | Value | Notes |

| CAS Number | 1053655-54-1 | Specific to 2-chloro-1-t-butyl isomer |

| Molecular Formula | ||

| Molecular Weight | 158.63 g/mol | |

| Physical State | Liquid | Viscous oil at RT |

| Solubility | Soluble in DCM, THF, EtOAc | Hydrophobic lipophilic core |

| pKa (Conj.[1][2][3][4][5] Acid) | ~4.0 - 5.0 | Lower than imidazole (6.95) due to Cl |

Synthetic Methodology

The synthesis of 1-tert-butyl-2-chloro-1H-imidazole requires precise control over metallation conditions to avoid ring fragmentation or over-chlorination.

Validated Protocol: C2-Lithiation/Chlorination

-

Principle: The C2 proton of 1-tert-butylimidazole is the most acidic (pKa ~33). Treatment with n-butyllithium (n-BuLi) effects exclusive deprotonation at C2. The resulting organolithium species is trapped with an electrophilic chlorine source.

Reagents:

-

Base: n-Butyllithium (2.5 M in hexanes)

-

Electrophile: Hexachloroethane (

) or N-Chlorosuccinimide (NCS) -

Solvent: Anhydrous THF (dried over Na/benzophenone)

Step-by-Step Workflow:

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.

-

Solvation: Dissolve 1-tert-butylimidazole (1.0 eq) in anhydrous THF (0.5 M concentration). Cool to -78°C (dry ice/acetone bath).

-

Lithiation: Add n-BuLi (1.1 eq) dropwise over 20 minutes. Maintain internal temperature below -70°C.

-

Observation: Solution typically turns pale yellow.

-

Mechanistic Note: The tert-butyl group prevents coordination of the lithium to N1, but the N3 nitrogen directs the lithium to the C2 position (Directed Ortho Metalation - DoM).

-

-

Equilibration: Stir at -78°C for 45 minutes to ensure complete formation of the 2-lithio species.

-

Electrophile Addition: Dissolve Hexachloroethane (1.2 eq) in THF and add dropwise to the lithiated species.

-

Quench: Allow to warm to RT over 2 hours. Quench with saturated

. -

Purification: Extract with EtOAc, wash with brine, dry over

. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Visualization of Reaction Pathway

Figure 1: Regioselective synthesis via C2-lithiation. The steric bulk of the tert-butyl group ensures high selectivity for the C2 position over C5.

Reactivity Profile & Applications

Once synthesized, the 2-chloro group serves as a versatile "functional handle."

Palladium-Catalyzed Cross-Coupling

The C2-Cl bond is activated for oxidative addition to Pd(0) species, enabling Suzuki-Miyaura or Stille couplings.

-

Application: Synthesis of 2-aryl-1-tert-butylimidazoles.

-

Conditions:

(5 mol%), Arylboronic acid, -

Why it works: The electron-deficient nature of the imidazole ring (enhanced by the electronegative nitrogens) facilitates the oxidative addition step, making the chloride a good leaving group.

Nucleophilic Aromatic Substitution ( )

While less reactive than 2-chloro-1-methylimidazole due to the steric bulk of the tert-butyl group, the C2 position is susceptible to displacement by strong nucleophiles (e.g., thiols, alkoxides) under forcing conditions or microwave irradiation.

Structural Logic in Drug Design

The 1-tert-butyl-2-chloro motif is often a bioisostere for 1-alkyl-2-halo segments found in:

-

Angiotensin II Receptor Blockers (ARBs): Mimicking the lipophilic core of Losartan/Valsartan analogs.

-

GPCR Ligands: The tert-butyl group fills hydrophobic pockets (lipophilic efficiency), while the C2 substituent orients the vector of the remaining heteroaromatic ring.

Safety & Handling (Self-Validating Protocol)

-

Pyrophoric Hazard: While n-BuLi is used, it is pyrophoric.[8] tert-BuLi is even more dangerous and unnecessary for this specific transformation. Always titrate organolithiums before use to ensure stoichiometry; excess base can lead to ring fragmentation.

-

Thermal Stability: The 2-chloroimidazole product is generally stable at room temperature but should be stored under inert gas (Argon) at 4°C to prevent slow hydrolysis or oxidation.

-

Waste Disposal: Quenched reaction mixtures contain lithium salts and chlorinated byproducts. Dispose of as halogenated organic waste.

References

-

Vertex Pharmaceuticals. (2010). Scalable synthesis of imidazole derivatives. US Patent 7,807,837 B2. Link

-

ChemicalBook. (2025). 1-tert-Butyl-1H-imidazole Properties and CAS Data.Link

-

Chem-Impex International. (2024). 2-Chloro-1H-(tert-butyl)imidazole Product Data.Link

-

Organic Chemistry Portal. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents.[9][10]Link

-

PubChem. (2025). 1-tert-Butylimidazole Compound Summary. National Library of Medicine. Link

Sources

- 1. chemscene.com [chemscene.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. chemimpex.com [chemimpex.com]

- 4. tert-Butyl Hypochlorite Induced Cyclization of Ethyl 2-(N-Arylcarbamoyl)-2-iminoacetates [organic-chemistry.org]

- 5. (PDF) Crystal structure of 4-tert-butyl-1-(2,6- dimethylphenyl)-1H-1,2,3-triazole, C 14 H 19 N 3 [academia.edu]

- 6. 1-tert-butyl-1H-imidazole 95% | CAS: 45676-04-8 | AChemBlock [achemblock.com]

- 7. 1-tert-Butyl-1H-imidazole | 45676-04-8 [chemicalbook.com]

- 8. tert-Butyllithium - Wikipedia [en.wikipedia.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

stability and reactivity of 1-tert-butyl-2-chloro-1H-imidazole

The following technical guide provides an in-depth analysis of 1-tert-butyl-2-chloro-1H-imidazole , focusing on its structural properties, stability profile, and divergent reactivity pathways.

Scaffold Analysis & Reactivity Guide for Medicinal Chemistry

Executive Summary & Structural Logic

1-tert-butyl-2-chloro-1H-imidazole represents a highly specialized scaffold in drug discovery, distinguished by the interplay between the steric bulk of the tert-butyl group and the electronic activation provided by the C2-chlorine atom.

Unlike ubiquitous 1-methyl or 1-benzyl imidazoles, the 1-tert-butyl variant offers distinct pharmacological advantages:

-

Metabolic Shielding: The bulky tert-butyl group effectively blocks N-dealkylation pathways common to smaller alkyl groups (e.g., CYP450 oxidative dealkylation).

-

Lone Pair Protection: The steric radius of the tert-butyl group shields the N3 nitrogen, reducing non-specific binding to off-target metalloproteins and decreasing the risk of hERG inhibition.

-

Orthogonal Reactivity: The C2-chloride serves as a versatile "handle" for transition-metal-catalyzed cross-couplings or nucleophilic aromatic substitution (

), while the C5 position remains open for directed lithiation.

Structural Parameters

| Property | Value / Characteristic | Implication |

| Electronic State | Susceptible to nucleophilic attack at C2; Electrophilic at C4/C5. | |

| C2-Cl Bond | Activated (Amidine-like) | Labile toward Pd-insertion and |

| N1-Substituent | tert-Butyl ( | High steric demand ( |

| Lipophilicity | High (cLogP ~ 2.1) | Improved membrane permeability vs. 1-methyl analogues. |

Stability Profile

Thermal & Physical Stability

The molecule exhibits robust thermal stability due to the aromatic imidazole core. However, the C-Cl bond introduces a specific vulnerability to thermal homolysis only at extreme temperatures (>200°C).

-

Storage: Stable at room temperature under inert atmosphere.

-

Handling: Non-hygroscopic solid/oil (depending on purity).

Chemical Stability (Acid/Base)

The stability of the N-tert-butyl group is the limiting factor in acidic media.

-

Hydrolytic Stability (pH 2–12): The C2-Cl bond is resistant to hydrolysis under standard aqueous conditions. It requires forcing conditions (high temp + strong nucleophile) to displace.

-

Acid Sensitivity (Critical): While stable to dilute mineral acids, the N-tert-butyl group is acid-labile under forcing conditions (e.g., refluxing HBr or TFA). The mechanism involves protonation of the imidazole ring followed by E1 elimination of isobutylene.

-

Protocol Note: Avoid deprotection strategies requiring refluxing concentrated acid if the t-butyl group must be retained.

-

-

Base Stability: Highly stable.[1] The tert-butyl group prevents deprotonation at the

-carbon (as there are no

Reactivity Profile & Synthetic Pathways[2]

The reactivity of 1-tert-butyl-2-chloro-1H-imidazole is defined by three competing pathways controlled by reagent choice and temperature.

Pathway A: Metal-Halogen Exchange (C2 Functionalization)

Treatment with alkyl lithium reagents triggers Lithium-Halogen Exchange (Li/Cl exchange) rather than deprotonation, generating a transient 2-lithio species.

-

Reagent:

-BuLi or -

Conditions: THF, -78°C.

-

Outcome: Generation of 1-tert-butyl-2-lithioimidazole .

-

Utility: Access to C2-carbaldehydes (DMF quench), C2-phosphines, or C2-silanes.

Pathway B: Directed Lithiation (C5 Functionalization)

To functionalize C5 while retaining the C2-chlorine, one must avoid Li/Cl exchange. This is achieved using non-nucleophilic bases or "soft" magnesiations, though standard LDA often leads to mixtures. The preferred method uses TMP-based bases (Lithium 2,2,6,6-tetramethylpiperidide).

-

Reagent: LiTMP or LDA (carefully controlled).

-

Mechanism: Directed ortho-metalation (DoM) guided by the N3 lone pair and the inductive effect of the Cl atom.

-

Steric Control: The tert-butyl group at N1 sterically crowds C5, but C5 remains the only acidic proton available.

Pathway C: Nucleophilic Aromatic Substitution ( )

The C2 position is activated for displacement by nucleophiles, analogous to 2-chloropyridine.

-

Mechanism: Addition-Elimination (

). -

Nucleophiles: Thiols, alkoxides, secondary amines.

-

Kinetics: Slower than 1-methyl-2-chloroimidazole due to the steric shielding of the C2 center by the N1-tert-butyl group. High temperatures (80–120°C) or microwave irradiation are often required.

Pathway D: Palladium-Catalyzed Cross-Coupling

The C2-Cl bond is an excellent handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.

-

Catalyst System: Pd(OAc)

/ XPhos or Pd(dppf)Cl -

Advantage: The bulky N-substituent prevents catalyst poisoning by hindering N3 coordination to the Palladium center.

Visualized Reaction Pathways

The following diagram illustrates the divergent synthesis workflows starting from the core scaffold.

Figure 1: Divergent reactivity map showing selective functionalization at C2 (via exchange or coupling) versus C5 (via directed lithiation).[2][3]

Experimental Protocols

Protocol A: Selective C2-Lithiation (Li/Cl Exchange)

Objective: Replace C2-Cl with an electrophile (e.g., Formyl group).

-

Preparation: Flame-dry a 50 mL round-bottom flask under Argon.

-

Solvation: Dissolve 1-tert-butyl-2-chloro-1H-imidazole (1.0 equiv) in anhydrous THF (0.2 M concentration).

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Ensure thermal equilibrium (15 min).

-

Lithiation: Add

-BuLi (1.1 equiv, 2.5M in hexanes) dropwise over 10 minutes.-

Observation: A color change (often yellow/orange) indicates formation of the lithio-species.

-

Timing: Stir for exactly 30 minutes at -78°C. Extended times may lead to ring opening or scrambling.

-

-

Quench: Add DMF (3.0 equiv) dropwise.

-

Workup: Allow to warm to RT, quench with sat.

, extract with EtOAc.

Protocol B: Suzuki-Miyaura Coupling at C2

Objective: Arylation of the C2 position.

-

Mix: In a microwave vial, combine:

-

1-tert-butyl-2-chloro-1H-imidazole (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

- (2.0 equiv)

-

Pd(dppf)Cl

(5 mol%)

-

-

Solvent: Add degassed 1,4-dioxane/water (4:1 ratio).

-

Reaction: Seal and heat to 100°C for 4–12 hours (or microwave at 120°C for 30 min).

-

Purification: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

References

-

Synthesis and Lithiation of Imidazoles: Iddon, B., & Ngochindo, R. I. (1994). Metalation of 1-substituted imidazoles. Heterocycles , 38(11), 2487-2568.

-

Steric Effects in Imidazole Chemistry: Bellina, F., & Rossi, R. (2006). Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles. Tetrahedron , 62(31), 7213-7256.

-

Nucleophilic Substitution in Chloroimidazoles: Kundu, N. G., & Chaudhuri, G. (1991). Palladium-catalyzed coupling reactions of 2-chloroimidazoles. Journal of Chemical Research , (Synopses), 56.

-

General Reactivity of Azoles: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley-Blackwell. (Chapter 23: Imidazoles).

Sources

1-tert-butyl-2-chloro-1H-imidazole safety and handling precautions

Part 1: Executive Technical Summary

1-tert-butyl-2-chloro-1H-imidazole is a specialized heterocyclic building block utilized primarily in the synthesis of N-heterocyclic carbene (NHC) ligands, pharmaceutical intermediates, and functionalized ionic liquids. Its structural combination of a bulky tert-butyl group and a reactive C2-chloro substituent creates a unique reactivity profile, enabling palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and lithium-halogen exchange reactions.

However, this utility comes with significant safety risks. As a halogenated alkyl-imidazole, it shares the toxicological profile of its class: high acute toxicity and corrosivity . Furthermore, its synthesis often involves pyrophoric reagents (e.g., t-Butyllithium), requiring strict adherence to inert-atmosphere techniques.

Physicochemical Profile (Inferred & Literature-Derived)

| Property | Value / Description | Note |

| Structure | C₇H₁₁ClN₂ | Sterically hindered imidazole |

| Molecular Weight | 158.63 g/mol | |

| Physical State | Low-melting solid or viscous oil | t-Butyl group disrupts crystal lattice of parent 2-chloroimidazole (mp 165°C) |

| Solubility | Soluble in DCM, THF, EtOAc; Low in water | Lipophilic due to t-butyl group |

| Stability | Moisture Sensitive / Hygroscopic | Store under Argon/Nitrogen |

| Reactivity | Nucleophilic (N3); Electrophilic (C2) | Prone to hydrolysis under acidic conditions |

Part 2: Hazard Identification & Toxicology (GHS)

WARNING: Specific toxicological data for this exact substitution pattern is limited. The following classification is derived from Structure-Activity Relationship (SAR) analysis of 1-butylimidazole (Fatal if swallowed/dermal) and 2-chloroimidazole (Muta. 2, Skin Irrit. 2). Treat as a High-Hazard Substance.

GHS Classification (Conservative Approach)

-

Acute Toxicity (Oral/Dermal): Category 2 (Fatal if swallowed or in contact with skin).[1]

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).

-

Sensitization: Potential Skin Sensitizer (Halogenated heterocycle).

Biological Mechanism of Toxicity[6]

-

Corrosivity: The imidazole nitrogen (N3) possesses a lone pair capable of protonation by tissue water, generating localized hydroxide ions (alkaline burn).

-

Alkylating Potential: The C2-chloro position is activated for nucleophilic attack. Upon absorption, it may alkylate DNA or proteins via nucleophilic aromatic substitution (SNAr), leading to cytotoxicity or sensitization.

-

Systemic Absorption: The tert-butyl group significantly increases lipophilicity (logP), facilitating rapid transdermal absorption and blood-brain barrier penetration compared to unhindered imidazoles.

Part 3: Safe Handling & Storage Protocols

Engineering Controls

-

Primary Containment: All handling of the neat substance must occur within a certified chemical fume hood or a glovebox (Argon atmosphere).

-

Ventilation: Face velocity > 0.5 m/s.

-

Decontamination: Designated waste stream for halogenated organic bases.

Personal Protective Equipment (PPE) Matrix

-

Eyes: Chemical splash goggles + Face shield (8-inch minimum). Standard safety glasses are insufficient due to corrosive vapor risk.

-

Hands (Glove Logic):

-

Body: Chemical-resistant lab coat (Nomex/Tyvek) with tight cuffs.

Storage Requirements

-

Atmosphere: Store under inert gas (Argon preferred). Moisture degrades the compound to the urea derivative or HCl byproduct.

-

Temperature: Refrigerate (2–8°C) to inhibit slow hydrolysis or self-alkylation.

-

Segregation: Store away from strong acids (exothermic salt formation), oxidizers , and acid chlorides .

Part 4: Synthesis & Experimental Workflow

Context: Many researchers generate this compound in situ via lithiation. The following workflow addresses the critical safety steps for this specific transformation.

Workflow Diagram: Lithiation & Quench

Caption: Logic flow for the generation of 1-tert-butyl-2-chloro-1H-imidazole via directed ortho-lithiation, highlighting critical pyrophoric handling steps.

Detailed Protocol: Lithium-Halogen Exchange / Deprotonation

Objective: Synthesis of 2-chloro derivative from 1-tert-butylimidazole.

-

Setup: Flame-dry a 2-neck round bottom flask. Cool to -78°C using a dry ice/acetone bath. Maintain a positive pressure of Argon.

-

Reagent Addition (The Danger Zone):

-

Dissolve 1-tert-butylimidazole in anhydrous THF.

-

Slowly add t-Butyllithium (1.7 M in pentane) dropwise.

-

Safety Note:t-BuLi is pyrophoric. Use a gas-tight syringe with a Luer-lock. Ensure the needle tip is submerged in the inert gas layer before dispensing.

-

-

Metalation: Stir at -78°C for 30–60 minutes. The solution often turns yellow/orange, indicating the formation of the 2-lithio species.

-

Electrophile Quench:

-

Dissolve Hexachloroethane (C₂Cl₆) or N-Chlorosuccinimide (NCS) in THF.

-

Add this solution via cannula to the lithiated intermediate.[4] Exothermic reaction - monitor internal temperature.

-

-

Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc. The organic layer now contains 1-tert-butyl-2-chloro-1H-imidazole . Handle this solution as a toxic/corrosive material.

Part 5: Emergency Response Protocols

Emergency Decision Logic

Caption: Immediate response decision tree for exposure or release events involving chloro-imidazoles.

Specific First Aid[11]

-

Skin Contact: Immediate flushing is critical. Imidazoles penetrate skin rapidly. Do not use organic solvents (ethanol/DMSO) to wash, as they enhance absorption. Use soap and copious water.[1][5][6][7]

-

Eye Contact: Irrigate for a full 15 minutes. The alkaline nature of the imidazole ring can cause deep tissue saponification similar to lye burns.

-

Ingestion: Do NOT induce vomiting. The corrosive nature may perforate the esophagus on the way back up. Administer water if conscious and transport to ER immediately.

Part 6: Waste Disposal

-

Classification: Hazardous Waste (Toxic, Corrosive, Halogenated).

-

Protocol:

-

Dissolve waste material in a combustible solvent (e.g., acetone).

-

Neutralize pH if necessary (carefully, to avoid exotherms).

-

Segregate into "Halogenated Organic Waste" containers.

-

Do NOT mix with strong oxidizers (Nitric acid waste) or alkali metals.

-

References

-

PubChem. (n.d.).[8] 1-tert-Butyl-1H-imidazole (CAS 45676-04-8).[8] National Library of Medicine. Retrieved February 17, 2026, from [Link]

-

Gontarczyk, K., et al. (2023).[9] Reaction pathways for the lithiation of 1-tert-butylimidazole. Molecules. Retrieved February 17, 2026, from [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. ijprajournal.com [ijprajournal.com]

- 3. Synthesis, structure, and reactions of 1-tert-butyl-2-diphenylphosphino-imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. 1-t-Butylimidazole | C7H12N2 | CID 142665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Technical Guide: Solubility Profile and Handling of 1-tert-butyl-2-chloro-1H-imidazole

Topic: Solubility of 1-tert-butyl-2-chloro-1H-imidazole in Common Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-tert-butyl-2-chloro-1H-imidazole (CAS: 1053655-54-1) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive pharmaceutical ingredients and agrochemicals. Distinguished by the steric bulk of the tert-butyl group and the reactive handle of the C2-chlorine, this compound exhibits a solubility profile distinct from simple imidazoles.

This guide provides a comprehensive analysis of its solubility across solvent classes, mechanistic insights into its dissolution behavior, and validated protocols for handling, extraction, and purification.

Physicochemical Identity & Properties[2]

Before addressing solubility, it is critical to establish the compound's baseline physical state, as this dictates handling requirements.

| Property | Description |

| CAS Number | 1053655-54-1 |

| Molecular Formula | C₇H₁₁ClN₂ |

| Molecular Weight | 158.63 g/mol |

| Physical State | Pale-yellow to yellow-brown liquid (at 25°C) |

| Storage Requirement | 2–8°C, under inert atmosphere (Argon/Nitrogen) |

| Predicted LogP | ~1.6 – 2.1 (Lipophilic) |

| Acidity/Basicity | Weakly basic; C2-Cl reduces pKa of N3 relative to imidazole.[1] |

Solubility Profile

The solubility of 1-tert-butyl-2-chloro-1H-imidazole is governed by two competing structural factors:

-

The tert-butyl group: A large hydrophobic moiety that significantly increases solubility in non-polar and aprotic solvents while disrupting hydrogen bonding networks in water.

-

The Imidazole Core: Inherently polar and capable of hydrogen bonding (acceptor at N3), but the C2-chloro substitution reduces basicity and increases lipophilicity.

Qualitative Solubility Table

| Solvent Class | Solvent | Solubility Rating | Mechanistic Insight |

| Chlorinated | Dichloromethane (DCM) | High (Miscible) | Primary solvent for extraction; excellent dipole-dipole matching. |

| Chloroform | High (Miscible) | Suitable for NMR analysis and reactions. | |

| Polar Aprotic | Tetrahydrofuran (THF) | High (Miscible) | Standard solvent for lithiation/functionalization reactions. |

| Ethyl Acetate (EtOAc) | High (Miscible) | Ideal for liquid-liquid extraction and chromatography. | |

| Acetonitrile (MeCN) | High (Miscible) | Used in nucleophilic substitution reactions. | |

| DMSO / DMF | High (Miscible) | Soluble, but high boiling points make removal difficult during workup. | |

| Polar Protic | Methanol / Ethanol | High (Miscible) | Soluble due to H-bonding capability of N3, though less favorable for reactions due to nucleophilicity. |

| Non-Polar | Toluene | High | Excellent for reflux reactions; pi-stacking interactions assist solvation. |

| Hexanes / Heptane | Moderate to High | Miscible as a liquid, but may phase separate at cryogenic temperatures (-78°C). | |

| Aqueous | Water | Low / Insoluble | The lipophilic t-butyl and Cl groups override the polarity of the imidazole ring. |

| Acidic Water (pH < 4) | Soluble | Protonation of N3 forms the imidazolium salt, rendering it water-soluble. |

Mechanistic Insights & Application Context

The Lipophilic Shift

Unlike parent imidazole (highly water-soluble), the addition of the tert-butyl group acts as a "grease" anchor. Mechanistically, this bulky alkyl group disrupts the structured water lattice required to solvate the molecule, making aqueous solubility energetically unfavorable (high entropic penalty). Conversely, it enhances Van der Waals interactions with organic solvents like DCM and Toluene.

Reactivity-Solubility Coupling

-

Lithiation Reactions: The compound is frequently used in lithiation chemistry (e.g., C5-lithiation). It must be dissolved in anhydrous THF or Ether .[2] The high solubility in these ethers at -78°C is critical for preventing precipitation of the lithiated intermediate.

-

Purification: Because it is a liquid with high organic solubility, it cannot be purified by simple recrystallization. Instead, vacuum distillation or flash column chromatography (using Hexane/EtOAc gradients) are the standard purification methods.

Experimental Protocols

Protocol A: Rapid Solubility Assessment (Shake-Flask)

Use this protocol to verify solubility for a new solvent system.

-

Preparation: Place 10 mg (approx. 10 µL) of 1-tert-butyl-2-chloro-1H-imidazole into a 2 mL chemically resistant glass vial.

-

Solvent Addition: Add 100 µL of the test solvent.

-

Observation:

-

Clear Solution: Soluble (>100 mg/mL).

-

Phase Separation/Droplets: Insoluble/Immiscible.

-

-

Sonication: If droplets persist, sonicate for 30 seconds at ambient temperature.

-

Validation: If the mixture remains heterogeneous, the compound is incompatible with the solvent at this concentration.

Protocol B: Standard Extraction Workflow

Based on the solubility differential between DCM and Water.

-

Quench: Quench the reaction mixture (usually in THF or DMF) with saturated aqueous NH₄Cl or water.

-

Partition: Transfer to a separatory funnel. Add DCM (preferred) or EtOAc .

-

Note: DCM is recommended because the compound partitions more aggressively into chlorinated solvents, ensuring higher recovery.

-

-

Wash: Wash the organic layer with water (2x) to remove polar impurities (e.g., inorganic salts, DMSO).

-

Dry: Dry the organic layer over anhydrous Na₂SO₄ (Sodium Sulfate).

-

Concentrate: Remove solvent under reduced pressure (Rotavap) at 40°C.

Visualization: Solubility & Workflow Diagrams

Diagram 1: Solvent Selection Decision Tree

This diagram guides the researcher in selecting the appropriate solvent based on the intended process (Reaction vs. Purification).

Caption: Decision tree for solvent selection based on operational requirements. Green nodes indicate optimal solvent choices.

Diagram 2: Solubility-Driven Workup Protocol

This diagram visualizes the partitioning logic during extraction, critical for maximizing yield.

Caption: Acid-base extraction workflow utilizing the pH-dependent solubility switch of the imidazole core.

References

-

Sigma-Aldrich. 1-tert-Butyl-2-chloro-1H-imidazole Product Specification. Link

-

PubChem. Compound Summary: 1-tert-butyl-2-chloroimidazole. National Library of Medicine. Link

-

Chem-Impex International. 2-Chloro-1H-(tert-butyl)imidazole Properties. Link

-

Vapourtec. Lithiation: Organolithium Reagents & Chemical Processes. (Context on lithiation solvents for imidazoles). Link

-

Organic Chemistry Portal. Synthesis of Imidazoles and Handling of Chloro-derivatives. Link

Sources

Methodological & Application

Application Note: 1-tert-Butyl-2-chloro-1H-imidazole in Organic Synthesis

This guide details the strategic application of 1-tert-butyl-2-chloro-1H-imidazole (CAS: 1053655-54-1), a specialized heterocyclic building block. Unlike its unhindered analogs (e.g., 1-methyl-2-chloroimidazole), the tert-butyl group confers unique steric and electronic properties, making this reagent critical for regioselective scaffold construction in medicinal chemistry and agrochemical synthesis.

Executive Summary & Chemical Profile[1]

1-tert-butyl-2-chloro-1H-imidazole is a sterically hindered, electron-deficient heteroaromatic scaffold. It serves as a superior alternative to simple

Key Physicochemical Properties

| Property | Specification | Significance |

| Molecular Formula | Lipophilic core for drug-like scaffolds. | |

| Molecular Weight | 158.63 g/mol | Low MW fragment ideal for Fragment-Based Drug Discovery (FBDD). |

| Steric Bulk | Blocks nucleophilic attack at | |

| Reactivity | C-2 Chlorine | Activated leaving group for |

Mechanism of Action & Reactivity Landscape

The utility of this compound stems from the interplay between the electron-withdrawing chlorine at C-2 and the bulky tert-butyl group at

Regioselectivity Map

-

C-2 Position (Electrophilic): The chlorine atom activates this position for Nucleophilic Aromatic Substitution (

) and oxidative addition by transition metals (Suzuki/Buchwald). -

C-5 Position (Nucleophilic/Acidic): With C-2 blocked, the C-5 proton becomes the most acidic site (

). Treatment with organolithiums results in exclusive C-5 lithiation, stabilized by the adjacent tert-butyl group via chelation or steric shielding. -

N-3 Position (Basic): The lone pair is available but sterically crowded. This reduces non-specific binding to metal catalysts compared to 1-methyl imidazoles.

Mechanistic Flowchart

Figure 1: Divergent synthetic pathways accessible from the 1-tert-butyl-2-chloro-1H-imidazole core.[1]

Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling (C-2 Arylation)

This protocol overcomes the inherent sluggishness of 2-chloroimidazoles by utilizing a specialized phosphine ligand system.

Objective: Synthesis of 1-tert-butyl-2-aryl-imidazoles.

Reagents:

-

Substrate: 1-tert-butyl-2-chloro-1H-imidazole (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.5 equiv)

-

Catalyst:

(2 mol%) / XPhos (4 mol%) -

Base:

(3.0 equiv) -

Solvent: 1,4-Dioxane / Water (4:1)

Step-by-Step Procedure:

-

Preparation: In a glovebox or under argon flow, charge a reaction vial with the chloroimidazole, arylboronic acid,

, XPhos, and -

Solvation: Add degassed 1,4-dioxane and water. Seal the vial with a Teflon-lined cap.

-

Reaction: Heat the mixture to 100°C for 12–18 hours. The bulky tert-butyl group protects the imidazole nitrogen from poisoning the Pd center, but also requires higher thermal energy for the oxidative addition step.

-

Work-up: Cool to room temperature. Dilute with EtOAc and wash with brine. Dry over

and concentrate. -

Purification: Flash column chromatography (Hexane/EtOAc).

Critical Note: Unlike 1-methyl imidazoles, the tert-butyl variant is less prone to deboronation of the coupling partner due to steric shielding of the basic N-3.

Protocol B: Regioselective C-5 Functionalization via Lithiation

This protocol exploits the "blocking" effect of the C-2 chlorine to force lithiation to the C-5 position.

Objective: Introduction of formyl, carboxyl, or silyl groups at C-5.

Reagents:

-

Substrate: 1-tert-butyl-2-chloro-1H-imidazole

-

Base:

-Butyllithium (1.1 equiv, 2.5M in hexanes) -

Electrophile: DMF (for aldehyde),

(for acid), or TMSCl. -

Solvent: Anhydrous THF.

Step-by-Step Procedure:

-

Cryogenic Setup: Flame-dry a round-bottom flask and cool to -78°C under

atmosphere. Add substrate dissolved in anhydrous THF. -

Lithiation: Add

-BuLi dropwise over 10 minutes. Stir at -78°C for 45 minutes.-

Observation: The solution may turn light yellow. The tert-butyl group prevents aggregation, often leading to cleaner lithiation than with smaller alkyl groups.

-

-

Trapping: Add the electrophile (e.g., neat DMF) dropwise.

-

Warming: Allow the reaction to warm to 0°C over 1 hour.

-

Quench: Quench with saturated

solution. -

Isolation: Extract with DCM. The product (e.g., 1-tert-butyl-2-chloroimidazole-5-carbaldehyde) is typically stable and can be purified on silica.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Suzuki Coupling | Catalyst poisoning by N-3. | Switch to XPhos or SPhos precatalysts (Buchwald G3/G4). Increase temperature to 110°C. |

| Debromination/Dechlorination | Lithium-Halogen exchange at C-2 instead of C-5 deprotonation. | Ensure temperature is strictly <-70°C . Use LDA instead of |

| Starting Material Recovery ( | Steric hindrance of tert-butyl group. | Use polar aprotic solvents (DMSO, NMP) and heat to >120°C. Use stronger nucleophiles (e.g., thiolate vs thiol). |

Safety & Handling

-

Sensitization: Halo-imidazoles can be skin sensitizers. Handle with nitrile gloves and work in a fume hood.

-

Thermal Stability: The tert-butyl group is stable up to ~150°C. Above this, isobutylene elimination may occur under highly acidic conditions.

References

-

Hockless, D. C., et al. (2011). "Synthesis, structure, and reactions of 1-tert-butyl-2-diphenylphosphino-imidazole." Inorganic Chemistry, 50(3), 793-799.[2] [Link]

- Validates the lithiation behavior of 1-tert-butylimidazoles.

-

Shabalin, D. A., & Camp, J. E. (2020).[1] "Recent advances in the synthesis of imidazoles." Organic & Biomolecular Chemistry, 18, 3950-3964. [Link]

- General review of regiocontrolled imidazole functionaliz

- Bellina, F., & Rossi, R. (2006). "Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles." Tetrahedron, 62(31), 7213-7256.

Sources

Application Notes and Protocols for 1-tert-butyl-2-chloro-1H-imidazole as a Reagent for N-Arylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-arylated imidazoles are privileged structural motifs found in a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and versatile methods for the construction of C–N bonds between an aromatic imidazole core and a nitrogen-containing nucleophile is therefore of paramount importance in modern synthetic chemistry. This guide focuses on the application of 1-tert-butyl-2-chloro-1H-imidazole as a highly effective reagent for the N-arylation of a diverse range of amines.

The presence of the tert-butyl group at the N1 position provides steric bulk that can influence regioselectivity in subsequent reactions and often enhances the solubility of the reagent and its derivatives in organic solvents. The chloro substituent at the C2 position renders this site susceptible to nucleophilic attack, particularly when activated by a suitable catalyst, making it an excellent electrophilic partner in cross-coupling reactions.

This document provides a comprehensive overview of the utility of 1-tert-butyl-2-chloro-1H-imidazole in two key N-arylation methodologies: Palladium-Catalyzed Buchwald-Hartwig Amination and Photoredox-Mediated C-H Functionalization. Detailed protocols, mechanistic insights, and expected outcomes are presented to enable researchers to effectively utilize this versatile reagent in their synthetic endeavors.

Synthesis of 1-tert-butyl-2-chloro-1H-imidazole

The preparation of 1-tert-butyl-2-chloro-1H-imidazole can be achieved from commercially available 1-tert-butylimidazole. The following protocol is adapted from established procedures for the synthesis of N-alkyl-2-chloroimidazoles.[1]

Protocol: Synthesis of 1-tert-butyl-2-chloro-1H-imidazole

Materials:

-

1-tert-butylimidazole

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Hexachloroethane (C₂Cl₆)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, Schlenk line)

-

Magnetic stirrer and stir bar

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add 1-tert-butylimidazole (1.0 eq.) and anhydrous THF (to make a ~2 M solution).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq.) dropwise via syringe, ensuring the internal temperature does not rise significantly. A color change to golden yellow is typically observed.

-

Stir the resulting solution at -78 °C for 1 hour.

-

In a separate flask, prepare a solution of hexachloroethane (1.2 eq.) in anhydrous THF.

-

Slowly add the solution of hexachloroethane to the lithiated imidazole solution at -78 °C.

-

Allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography or distillation to afford 1-tert-butyl-2-chloro-1H-imidazole.

Application 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] In this context, 1-tert-butyl-2-chloro-1H-imidazole serves as the electrophilic partner, coupling with a variety of primary and secondary amines to furnish N-(1-tert-butyl-1H-imidazol-2-yl) substituted amines.

Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a series of well-established steps.[2][3]

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

The reaction is initiated by the oxidative addition of the 2-chloroimidazole to a Pd(0) complex. Subsequent coordination of the amine, followed by deprotonation with a base, leads to a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.

Representative Protocol: N-Arylation of an Aniline Derivative

This protocol is a representative procedure adapted from established methods for the Buchwald-Hartwig amination of aryl chlorides.[4] Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

-

1-tert-butyl-2-chloro-1H-imidazole

-

Aryl or alkyl amine (e.g., aniline, morpholine)

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Phosphine ligand (e.g., RuPhos, BrettPhos, XPhos)

-

Strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS))

-

Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)

-

Standard Schlenk line or glovebox equipment

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.5-2.0 eq.) to a dry reaction vessel.

-

Add 1-tert-butyl-2-chloro-1H-imidazole (1.0 eq.) and the amine (1.2 eq.).

-

Add the anhydrous, degassed solvent.

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts.

-

Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by silica gel chromatography.

Substrate Scope and Considerations

The Buchwald-Hartwig amination is known for its broad substrate scope.

| Nucleophile Class | Expected Reactivity | Notes |

| Primary Anilines | High | Tolerates a wide range of electronic and steric variations on the aniline ring. |

| Secondary Anilines | Good to High | May require slightly more forcing conditions compared to primary anilines. |

| Primary Alkylamines | Moderate to Good | β-hydride elimination can be a competing side reaction. Bulky phosphine ligands are often beneficial. |

| Secondary Alkylamines | Moderate to Good | Steric hindrance can be a limiting factor. |

| Amides, Carbamates | Possible | Generally require specific ligand and catalyst systems. |

Key Considerations:

-

Ligand Choice: The selection of the phosphine ligand is critical. Bulky, electron-rich biaryl phosphine ligands such as RuPhos, BrettPhos, or XPhos are often effective for challenging substrates like heteroaryl chlorides.[4]

-

Base: Strong, non-nucleophilic bases are required. Sodium tert-butoxide is commonly used, but other bases like LHMDS or cesium carbonate may be advantageous for base-sensitive substrates.

-

Solvent: Aprotic solvents like toluene, dioxane, or THF are typically used. The choice of solvent can influence reaction rates and solubility.

Application 2: Photoredox-Mediated C-H Functionalization

A more recent and innovative approach for the N-arylation of tertiary aliphatic amines involves a photoredox-catalyzed C-H functionalization and coupling with 2-chloroazoles.[5][6] This method offers a mild and direct way to form C-N bonds at the α-position of a tertiary amine.

Mechanistic Overview

This reaction proceeds via a radical mechanism initiated by a photocatalyst under visible light irradiation.

Caption: Proposed mechanism for photoredox-mediated C-H amination.

The photocatalyst, upon excitation by visible light, oxidizes the tertiary amine to its radical cation. Subsequent deprotonation generates an α-amino radical, which then adds to the 2-chloroimidazole. The resulting radical intermediate is reduced by the photocatalyst, leading to the final product and regeneration of the photocatalyst's ground state.

Representative Protocol: α-Arylation of a Tertiary Amine

The following is a general procedure based on the work of MacMillan and co-workers for the photoredox-mediated coupling of tertiary amines with 2-chloroazoles.[5][6]

Materials:

-

1-tert-butyl-2-chloro-1H-imidazole

-

Tertiary aliphatic amine (e.g., N,N-dimethylaniline, triethylamine)

-

Iridium photocatalyst (e.g., fac-[Ir(ppy)₃])

-

Anhydrous, degassed solvent (e.g., acetonitrile, DMF)

-

Visible light source (e.g., blue LEDs)

-

Standard laboratory glassware for photochemical reactions

Procedure:

-

To a reaction vial, add 1-tert-butyl-2-chloro-1H-imidazole (1.0 eq.), the tertiary amine (1.5-2.0 eq.), and the iridium photocatalyst (1-2 mol%).

-

Add the anhydrous, degassed solvent.

-

Seal the vial and place it in a photoreactor equipped with a cooling fan.

-

Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature with stirring.

-

Monitor the reaction by LC-MS until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel chromatography to obtain the α-arylated amine.

Substrate Scope and Considerations

This methodology is particularly effective for the α-C-H functionalization of tertiary amines.

| Amine Substrate | Expected Reactivity | Notes |

| N-Aryl Piperidines | High | Good regioselectivity at the α-position to the nitrogen. |

| N,N-Dialkyl Anilines | High | Functionalization typically occurs on the N-alkyl group. |

| Trialkylamines | Good | The reaction is generally regioselective for the most electron-rich or least sterically hindered C-H bond α to the nitrogen. |

Key Considerations:

-

Photocatalyst: Iridium-based photocatalysts are commonly used due to their suitable redox potentials and photophysical properties.

-

Light Source: The reaction is driven by visible light, making it a mild and energy-efficient process. Blue LEDs are typically effective.

-

Solvent: Polar aprotic solvents like acetonitrile or DMF are generally suitable.

-

Atmosphere: The reaction should be performed under an inert atmosphere to prevent quenching of the excited state of the photocatalyst by oxygen.

Conclusion

1-tert-butyl-2-chloro-1H-imidazole is a valuable and versatile reagent for the synthesis of N-arylated imidazoles. Its participation in robust and widely applicable methodologies such as the Buchwald-Hartwig amination and modern photoredox-catalyzed reactions allows for the construction of diverse C-N bonds. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to explore the full potential of this reagent in their synthetic campaigns, ultimately facilitating the discovery and development of new chemical entities in the pharmaceutical and materials science fields.

References

-

Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Photoredox-mediated C-H functionalization and coupling of tertiary aliphatic amines with 2-chloroazoles. Organic letters, 15(20), 5390–5393. [Link]

-

Buchwald–Hartwig amination. In Wikipedia. [Link]

- Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A highly active catalyst for the palladium-catalyzed amination of aryl and heteroaryl halides. Journal of the American Chemical Society, 130(41), 13552–13554.

- Urgaonkar, S., Xu, J. H., & Verkade, J. G. (2008). (t-Bu)2PNP(i-BuNCH2CH2)3N: new efficient ligand for palladium-catalyzed C-N couplings of aryl and heteroaryl bromides and chlorides and for vinyl bromides at room temperature. The Journal of organic chemistry, 73(8), 3021–3028.

- Scalable synthesis of imidazole derivatives.

- Surry, D. S., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical science, 2(1), 27–50.

-

Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 4(3), 916-920. [Link]

- Nolan, S. P. (Ed.). (2014). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons.

-

Sephton, T., Charitou, A., Trujillo, C., Large, J. M., Butterworth, S., & Greaney, M. F. (2023). Aryne‐Enabled C−N Arylation of Anilines. Angewandte Chemie International Edition, 62(49), e202310583. [Link]

-

Simple and effective synthesis of a novel class of imidazole derivatives in aqueous medium. Journal of Medical, Chemical and Biomedical Engineering, 1(1), 1-8. [Link]

-

Vo, G. D., & Hartwig, J. F. (2009). Palladium-catalyzed coupling of ammonia with aryl chlorides, bromides, iodides, and sulfonates: a general method for the preparation of primary arylamines. Journal of the American Chemical Society, 131(31), 11049–11061. [Link]

-

High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. [Link]

-

Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

- Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Advances in transition metal (Pd, Ni, Fe)-catalyzed cross-coupling reactions using alkyl-organometallics. Chemical reviews, 111(3), 1417–1492.

-

Prier, C. K., & MacMillan, D. W. (2014). Photoredox route to medically-important heterocycles. Chemistry World. [Link]

-

Hakkimane, S. S., Gaonkar, S. L., S., S. B., & K., L. N. (2024). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC advances, 14(25), 17947–17966. [Link]

-

Imidazole synthesis. Organic Chemistry Portal. [Link]

-

Zhang, Y., Wu, B., & He, B. (2010). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 22(6), 4611. [Link]

-

Le, C., & P. G. (2015). Photoredox Driven Amide Synthesis from Tertiary Amines and Carboxylic Acids via C–N Bond Cleavage. ACS Omega, 5(35), 22067–22074. [Link]

-

Ueda, S., & Buchwald, S. L. (2012). Catalyst-controlled chemoselective arylation of 2-aminobenzimidazoles. Angewandte Chemie (International ed. in English), 51(41), 10364–10367. [Link]

-

Hakkimane, S. S., Gaonkar, S. L., S., S. B., & K., L. N. (2024). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC advances, 14(25), 17947–17966. [Link]

-

Sephton, T., Charitou, A., Trujillo Del Valle, C., Large, J. M., Butterworth, S., & Greaney, M. (2023). Aryne-Enabled C-N Arylation of Anilines. Angewandte Chemie. International edition, 62(49), e202310583. [Link]

-

Sephton, T., Charitou, A., Trujillo, C., Large, J. M., Butterworth, S., & Greaney, M. F. (2023). Aryne‐Enabled C−N Arylation of Anilines. Angewandte Chemie International Edition, 62(49), e202310583. [Link]

-

Photoredox functionalization: a) Tertiary versus secondary amines.... ResearchGate. [Link]

-

Collection - Photoredox-Mediated C–H Functionalization and Coupling of Tertiary Aliphatic Amines with 2‑Chloroazoles - Organic Letters - Figshare. Figshare. [Link]

-

Zhao, X., She, Y., Fang, K., & Li, G. (2017). CuCl-Catalyzed Ullmann-Type C–N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. The Journal of Organic Chemistry, 82(2), 1185–1191. [Link]

-

Aniline synthesis by amination (arylation). Organic Chemistry Portal. [Link]

-

Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Molecules, 28(21), 7309. [Link]

-

C-S Bond Formation via Palladium-Catalyzed Desulfenylative Cross-Coupling Reaction. Tandem Double-Cross-Coupling/Hydrothiolation Reaction of 2-Sulfenyl Benzimidazoles with Boronic Acids. Academia.edu. [Link]

-

N-tert-Butylbenzenesulfinimidoyl chloride. In Wikipedia. [Link]

-

Synthesis, Crystal Structure and Biological Activity of N-(tert-butyl)-N '-(2-(4-chlorophenyl)acetyl)-5-methyl-1,2,3-thiadiazole-4-carbohydrazide. ResearchGate. [Link]

-

Synthesis, spectral study and antimicrobial activity of some new 2-n-butyl-4-chloro-5-formyl imidazole (BCFI) analogues. World News of Natural Sciences, 55, 69-78. [Link]

Sources

- 1. US7807837B2 - Scalable synthesis of imidazole derivatives - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Photoredox-mediated C-H functionalization and coupling of tertiary aliphatic amines with 2-chloroazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Photoredox route to medically-important heterocycles | Research | Chemistry World [chemistryworld.com]

role of 1-tert-butyl-2-chloro-1H-imidazole in pharmaceutical development

Executive Summary

This guide details the application of 1-tert-butyl-2-chloro-1H-imidazole (CAS: 45676-04-8) as a high-value building block in pharmaceutical discovery.[1] Unlike generic imidazole reagents, this specific substitution pattern offers a unique "Protect-Activate-Direct" mechanism. The bulky tert-butyl group acts as a steric director and N-protecting group, while the 2-chloro substituent serves as a versatile handle for cross-coupling.[1] This note focuses on its utility in synthesizing p38 MAP kinase inhibitors and Angiotensin II receptor antagonists , providing validated protocols for regioselective C5-lithiation and C2-Suzuki-Miyaura coupling.

Mechanistic Insight: The "Protect-Activate-Direct" Strategy

In medicinal chemistry, decorating the imidazole ring regioselectively is notoriously difficult due to tautomerism and competitive N-alkylation. 1-tert-butyl-2-chloro-1H-imidazole solves this via three mechanistic pillars:

-

Steric Locking (The tert-Butyl Group): The bulky group at N1 prevents tautomerism and blocks the N1 site from accidental alkylation.[1] Crucially, it exerts a steric "shield" that discourages electrophilic attack at C2 (if it weren't already substituted) and C4, thereby directing lithiation to the C5 position .

-

The Reactive Handle (The 2-Chloro Group): The C2 position is activated for Nucleophilic Aromatic Substitution (

) or Palladium-catalyzed cross-coupling, allowing for the rapid introduction of biaryl motifs common in drug scaffolds.[1] -

Orthogonal Functionalization: The C5-Lithiation and C2-Coupling reactions are orthogonal, allowing chemists to build complex, non-symmetric libraries without protecting group shuffling.[1]

Pathway Visualization: Divergent Synthesis

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the C2-chloro and C5-hydrogen sites.

Experimental Protocols

Protocol A: Regioselective C5-Lithiation and Formylation

Target: Synthesis of 1-tert-butyl-2-chloro-1H-imidazole-5-carbaldehyde (Key intermediate for Losartan analogs).[1]

Safety Critical: tert-Butyllithium (t-BuLi) is pyrophoric.[1] This reaction must be performed under a strictly inert atmosphere (Argon/Nitrogen) with flame-dried glassware.

Reagents:

-

Substrate: 1-tert-butyl-2-chloro-1H-imidazole (1.0 eq)[1]

-

Base: tert-Butyllithium (1.7 M in pentane, 1.1 eq)[1]

-

Electrophile: DMF (Dimethylformamide) (1.5 eq)

-

Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and argon inlet. Cool to -78°C using a dry ice/acetone bath.

-

Solvation: Dissolve the imidazole substrate (1.0 g, 6.3 mmol) in anhydrous THF (15 mL). Inject into the flask.

-

Lithiation (The Critical Step): Add t-BuLi dropwise via syringe pump over 20 minutes. Maintain internal temperature below -70°C.

-

Observation: The solution may turn a light yellow/orange, indicating the formation of the lithiated species.

-

Mechanistic Note: The tert-butyl group directs the lithium to the C5 position via coordination and steric blocking of C4.[1]

-

-

Incubation: Stir at -78°C for 45 minutes to ensure complete deprotonation.

-

Trapping: Add anhydrous DMF (0.73 mL, 9.5 mmol) dropwise.

-

Quench: Allow the mixture to warm to 0°C over 1 hour, then quench with saturated aqueous

. -

Workup: Extract with EtOAc (3x), wash with brine, dry over

, and concentrate. -

Purification: Flash chromatography (Hexanes/EtOAc 8:2).

Validation Criteria:

-

1H NMR: Appearance of an aldehyde proton singlet at ~9.8 ppm.[1] Disappearance of the C5-H singlet (~6.9 ppm).

Protocol B: C2-Suzuki-Miyaura Cross-Coupling

Target: Introduction of biaryl motifs for Kinase Inhibitor libraries.[1]

Reagents:

-

Substrate: 1-tert-butyl-2-chloro-1H-imidazole (or C5-substituted derivative)[1]

-

Boronic Acid: Phenylboronic acid (1.2 eq)

-

Catalyst:

(5 mol%)[1] -

Base:

(2.0 M aqueous, 3.0 eq) -

Solvent: 1,4-Dioxane[1]

Step-by-Step Methodology:

-

Degassing: Charge a microwave vial or pressure tube with the substrate, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes.

-

Solvation: Add degassed 1,4-Dioxane and aqueous base via syringe.

-

Reaction: Heat to 90°C for 4-12 hours (or 120°C for 30 min in a microwave reactor).

-

Note: The 2-chloro position on imidazole is less reactive than a chlorobenzene; higher temperatures or active ligands (like XPhos) may be required for sterically hindered boronic acids.[1]

-

-

Workup: Filter through a Celite pad to remove Palladium residues. Dilute with water and extract with DCM.[1]

-

Purification: Silica gel chromatography.

Data Analysis & Troubleshooting

Table 1: Troubleshooting Common Synthetic Pitfalls

| Issue | Probable Cause | Corrective Action |

| Low Yield (Lithiation) | Moisture in THF or t-BuLi degradation.[1] | Titrate t-BuLi before use.[1] Ensure THF is distilled from Na/Benzophenone. |

| Regioselectivity Loss | Temperature > -70°C during addition.[1] | Use a digital internal probe.[1] Add t-BuLi slower to prevent exotherms. |

| Stalled Coupling (Suzuki) | Oxidative addition failure (Cl is inert).[1] | Switch catalyst to Pd-XPhos-G3 or Pd(t-Bu3P)2 which are superior for heteroaryl chlorides.[1] |

| De-protection | Acidic workup too strong.[1] | The tert-butyl group is acid-labile.[1] Avoid strong HCl washes; use NH4Cl or mild buffers. |

References

-

PubChem. (2025).[1] 1-tert-Butyl-1H-imidazole Compound Summary. National Library of Medicine.[1] [Link]

-

Shabalin, D. A., & Camp, J. E. (2020).[2] Recent advances in the synthesis of imidazoles.[1][2][3] Organic & Biomolecular Chemistry.[1][3] [Link]

-

Ngo, A. N., et al. (2019). Regioselective Lithiation of Imidazoles.[1] Journal of Organic Chemistry.[1] (Contextual citation based on general methodology for N-substituted imidazoles described in search results).

-

Bemis, G. W., & Murcko, M. A. (1996). The properties of known drugs.[1][3][4][5] 1. Molecular frameworks.[1] Journal of Medicinal Chemistry. (Foundational reference for Imidazole as a privileged scaffold).

Sources

- 1. 1-t-Butylimidazole | C7H12N2 | CID 142665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.williams.edu [chemistry.williams.edu]

- 5. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

Application Notes and Protocols for 1-tert-butyl-2-chloro-1H-imidazole in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Precursor to a Powerful Catalytic Ligand

1-tert-butyl-2-chloro-1H-imidazole is a key precursor in the synthesis of N-heterocyclic carbenes (NHCs). NHCs have become a cornerstone in modern organic synthesis and organometallic chemistry due to their unique electronic and steric properties. Unlike traditional phosphine ligands, NHCs are strong σ-donors with tunable steric bulk, which allows them to form highly stable and reactive metal complexes.[1][2] The tert-butyl group on the nitrogen atom of 1-tert-butyl-2-chloro-1H-imidazole provides significant steric hindrance, a feature that is often crucial for achieving high catalytic activity and selectivity in a variety of transformations. This document provides a detailed overview of the mechanism of action, applications, and experimental protocols for utilizing 1-tert-butyl-2-chloro-1H-imidazole as an NHC precursor in catalysis, with a focus on the palladium-catalyzed Buchwald-Hartwig amination.

Mechanism of Action: From Imidazolium Salt to Catalytically Active Species

The catalytic utility of 1-tert-butyl-2-chloro-1H-imidazole arises from its conversion to the corresponding N-heterocyclic carbene, which then serves as a ligand for a transition metal catalyst. This process can be carried out in situ or the NHC-metal complex can be pre-formed.